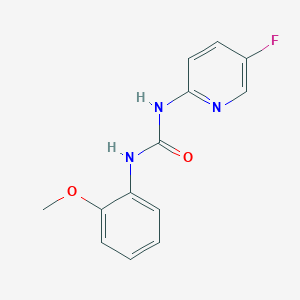
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea, also known as FPyU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a small molecule that has shown promise in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea inhibits CK2 by binding to the ATP-binding site of the kinase domain. This prevents the binding of ATP and subsequent phosphorylation of downstream targets. The inhibition of CK2 activity by 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea leads to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has been shown to modulate various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also shown potent inhibitory activity against CK2 in vitro and in vivo, making it a potential therapeutic agent for the treatment of CK2-associated diseases. However, there are also limitations to the use of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other kinases. Additionally, its efficacy and safety in human clinical trials have not been established.
Orientations Futures
There are several future directions for the study of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea. One direction is the optimization of its pharmacological properties, such as its potency, selectivity, and bioavailability. Another direction is the identification of its downstream targets and the elucidation of its mechanism of action. Additionally, the development of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea as a therapeutic agent for the treatment of CK2-associated diseases in human clinical trials is a promising future direction.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea involves the reaction between 5-fluoropyridine-2-carboxylic acid and 2-methoxyaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under inert conditions. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has been studied for its potential use in various scientific research applications. It has shown promise as a kinase inhibitor, specifically targeting the protein kinase CK2 (casein kinase 2). CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Aberrant CK2 activity has been implicated in various diseases such as cancer, neurodegeneration, and inflammation. 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has shown potent inhibitory activity against CK2 in vitro and in vivo, making it a potential therapeutic agent for the treatment of CK2-associated diseases.
Propriétés
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-11-5-3-2-4-10(11)16-13(18)17-12-7-6-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXAOSBHHIHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoropyridin-2-yl)-1-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)
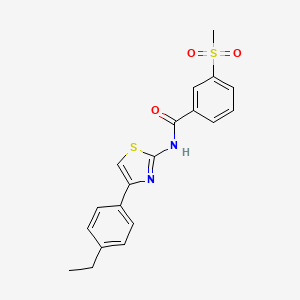
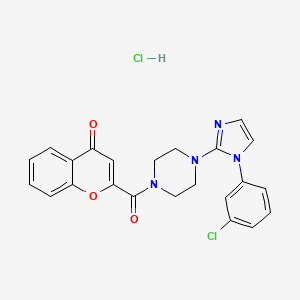



![1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2728833.png)
![N-(3-(1H-imidazol-1-yl)propyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2728835.png)
![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)
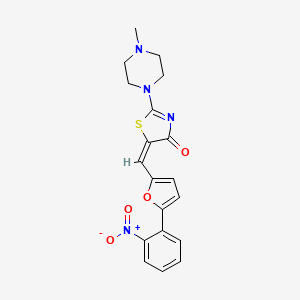
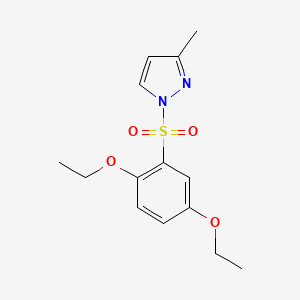
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2728844.png)
